

Hypaconitine CAS number and chemical identifiers

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Compound of Interest

Compound Name: Hypaconitine (Standard)

Cat. No.: B15620229

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Hypaconitine: A Technical Guide for Researchers

This document provides an in-depth technical overview of Hypaconitine, a diterpenoid alkaloid of significant interest to researchers, scientists, and drug development professionals. It covers its chemical identity, key signaling pathways, and detailed experimental protocols for its study.

Chemical Identifiers and Properties

Hypaconitine is a complex diterpenoid alkaloid found in plants of the Aconitum genus. Accurate identification is crucial for research and development purposes. The following table summarizes its key chemical identifiers and properties.

| Identifier Type | Value | Reference |
|-------------------|---|--------------------|
| CAS Number | 6900-87-4 | [1][2][3][4][5][6] |
| Molecular Formula | C ₃₃ H ₄₅ NO ₁₀ | [1][2][4][5] |
| Molecular Weight | 615.7 g/mol | [1] |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1 ² , ⁵ .0 ¹ , ¹⁰ .0 ³ , ⁸ .0 ¹³ , ¹⁷]nonadecan-4-yl] benzoate | [1] |
| SMILES | CC(=O)O[C@@]12[C@@H]3- -INVALID-LINK-- C4=CC=CC=C4)(--INVALID- LINK--OC)O">C@@H[C@]56- -INVALID-LINK-- C)OC)COC">C@HOC | [1] |
| InChI Key | FIDOCHXHMJHKRW- FBYRGYIKSA-N | [1][2] |
| Synonyms | Japaconitine C, Japaconitine B1, Japaconitine C1 | [7] |

Signaling Pathways and Mechanism of Action

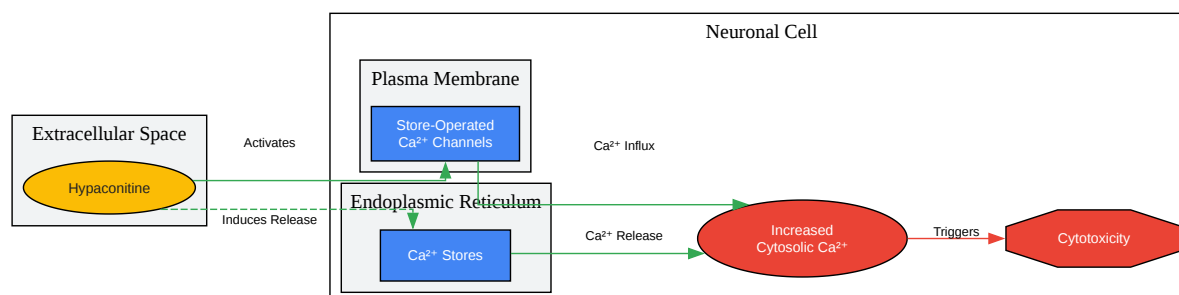
Hypaconitine exerts its biological effects through multiple signaling pathways, primarily impacting the nervous and cardiovascular systems. Its mechanisms of action include neuromuscular blockade and induction of cytotoxicity through calcium dysregulation.

Neuromuscular Blockade

Hypaconitine is a potent neuromuscular blocking agent.[3][7][8] Its primary mechanism involves the inhibition of nerve compound action potentials, which in turn reduces the evoked quantal release of acetylcholine at the neuromuscular junction.[9] This leads to a failure of signal transmission from nerve to muscle, resulting in muscle paralysis.

Cytotoxicity via Calcium Dysregulation in Neuronal Cells

In neuronal cells, such as the HCN-2 cell line, Hypaconitine induces cytotoxicity in a concentration-dependent manner.[10] This process is intricately linked to the disruption of intracellular calcium homeostasis. The signaling cascade is initiated by an influx of extracellular calcium, which is then followed by the release of calcium from intracellular stores within the endoplasmic reticulum.[10] This sustained elevation of cytosolic calcium is a key trigger for the cytotoxic effects.



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Hypaconitine-induced cytotoxicity pathway in neuronal cells.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of Hypaconitine.

Cell Viability Assessment using WST-1 Assay

This protocol is used to determine the cytotoxic effects of Hypaconitine on cultured cells.

Materials:

- 96-well cell culture plates
- Cell Proliferation Reagent WST-1
- Culture medium appropriate for the cell line
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[\[11\]](#)
- Prepare serial dilutions of Hypaconitine in culture medium.
- Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of Hypaconitine. Include untreated control wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[\[11\]](#)
- Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[\[11\]](#) The incubation time should be optimized for the specific cell line.
- Gently shake the plate for 1 minute.[\[11\]](#)
- Measure the absorbance of the samples at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.
- Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Measurement of Intracellular Calcium using Fura-2 AM

This ratiometric fluorescence imaging technique is used to quantify changes in intracellular calcium concentrations following Hypaconitine treatment.

Materials:

- Fura-2 AM
- Anhydrous DMSO
- Pluronic F-127 (optional)
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Fluorescence microscope with dual-excitation capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

- Culture cells on glass coverslips suitable for microscopy.
- Prepare a stock solution of Fura-2 AM (e.g., 1 mM) in anhydrous DMSO.[\[12\]](#)
- Prepare a loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 1-5 μ M in HBSS. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[\[13\]](#)
- Wash the cells once with HBSS.
- Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.[\[14\]](#)[\[15\]](#)
- Wash the cells twice with HBSS to remove extracellular dye.[\[13\]](#)
- Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the dye by intracellular esterases.[\[13\]](#)
- Mount the coverslip on the microscope stage and perfuse with HBSS.
- Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, while collecting the emission at ~510 nm.

- After establishing a baseline reading, introduce Hypaconitine at the desired concentration and continue recording the fluorescence changes.
- The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.[\[16\]](#)

Quantification of Hypaconitine in Plasma by LC-MS/MS

This method is used for the sensitive and specific quantification of Hypaconitine in biological matrices, such as rat plasma, for pharmacokinetic studies.

Materials:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- C18 analytical column
- Acetonitrile, methanol, and formic acid (LC-MS grade)
- Internal standard (e.g., lappaconitine or citalopram)[\[17\]](#)[\[18\]](#)
- Plasma samples

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma, add a known amount of the internal standard.
 - Add 300 µL of acetonitrile or methanol to precipitate the proteins.
 - Vortex the mixture for 1-2 minutes.
 - Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase.[\[18\]](#)

- Chromatographic Conditions:
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
 - Flow Rate: Typically 0.3-0.5 mL/min.
 - Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 μ m).[17]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Hypaconitine: m/z 616.2 \rightarrow 556.1[17]
 - Monitor the specific transition for the chosen internal standard.
- Quantification:
 - Generate a calibration curve using standards of known Hypaconitine concentrations in the same biological matrix.
 - Quantify the amount of Hypaconitine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[19][20]

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